Glucosamine-15N (hydrochloride): A Technical Guide to Its Application in Research
Glucosamine-15N (hydrochloride): A Technical Guide to Its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Glucosamine-15N (hydrochloride), a stable isotope-labeled analog of the naturally occurring amino sugar glucosamine, serves as a powerful tool in biomedical research. Its incorporation of the heavy nitrogen isotope (¹⁵N) allows for the precise tracking and quantification of glucosamine metabolism and its downstream products. This technical guide provides an in-depth overview of the primary research applications of Glucosamine-15N (hydrochloride), focusing on its utility in metabolic labeling for Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to elucidate the structure and dynamics of glycans and to probe the intricacies of the Hexosamine Biosynthetic Pathway (HBP).
Core Applications in Research
The primary utility of Glucosamine-15N (hydrochloride) in a research setting is as a metabolic tracer. By introducing this labeled compound into cell cultures or in vivo models, researchers can follow the nitrogen atom as it is incorporated into various biomolecules. This enables the detailed study of:
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Glycosaminoglycan (GAG) Structure and Function: GAGs are complex polysaccharides that play crucial roles in cell signaling, tissue structure, and various disease processes. Incorporating ¹⁵N-labeled glucosamine into GAGs such as heparan sulfate and chondroitin sulfate allows for their detailed structural characterization using techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. This provides insights into sulfation patterns and the overall composition of these critical molecules.[1][2][3][4]
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Hexosamine Biosynthetic Pathway (HBP) Flux: Glucosamine is a key metabolite in the HBP, a metabolic pathway that produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for protein and lipid glycosylation.[5][6][7] By tracing the incorporation of ¹⁵N from glucosamine, researchers can quantify the flux through this pathway under various physiological and pathological conditions.[8]
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O-GlcNAcylation Dynamics: O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is crucial for regulating protein function. ¹⁵N-labeling enables the study of O-GlcNAcylation dynamics and the identification of modified proteins using mass spectrometry.[1][2][9][10]
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Drug Development: Understanding how diseases such as cancer, diabetes, and neurodegenerative disorders affect glycosylation pathways is a critical area of drug development. Glucosamine-15N can be used to screen for drugs that modulate the HBP or to understand the mechanism of action of compounds that affect glycosylation.[5]
Data Presentation: Quantitative Analysis of Glycosaminoglycans
A key application of Glucosamine-15N is the detailed structural analysis of GAGs by NMR. The ¹⁵N chemical shift is highly sensitive to the local chemical environment, allowing for the differentiation of various GAG structures, including sulfation patterns. The following table summarizes typical ¹H and ¹⁵N chemical shifts for N-acetylhexosamine residues in different GAGs, as determined by ¹H-¹⁵N HSQC NMR experiments.
| Glycosaminoglycan (GAG) | N-Acetylhexosamine Residue | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Reference |
| Chondroitin Sulfate-A (CSA) | 4-sulfated GalNAc | ~8.1 | ~120.9 | [1] |
| Chondroitin Sulfate-C (CSC) | 6-sulfated GalNAc | ~8.1 | ~121.6 | [1] |
| Oversulfated Chondroitin Sulfate (OSCS) | 4,6-di-sulfated GalNAc | ~8.1 | ~121.2 | [1] |
| Dermatan Sulfate (DS) | 4-sulfated GalNAc | ~8.2 | ~120.8 | [1] |
| Heparan Sulfate (HS) | N-acetylated GlcNAc | ~8.3 | ~123.5 | [1] |
Experimental Protocols
Metabolic Labeling of Mammalian Cells with Glucosamine-15N for NMR Analysis
This protocol provides a general framework for the metabolic labeling of mammalian cells in culture with Glucosamine-15N for subsequent analysis of glycosaminoglycans by NMR.
Materials:
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Mammalian cell line of interest (e.g., HEK293, CHO cells)
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Complete cell culture medium (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS), dialyzed
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Glucosamine-15N (hydrochloride)
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Phosphate-Buffered Saline (PBS)
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Cell scrapers
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Centrifuge and centrifuge tubes
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Lysis buffer (e.g., RIPA buffer)
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Protease inhibitors
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Anion exchange chromatography columns
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Dialysis tubing (3.5 kDa MWCO)
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Lyophilizer
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NMR buffer (e.g., 50 mM sodium acetate, pH 6.0 in 99.9% D₂O)
Procedure:
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Cell Culture: Culture the mammalian cells in complete medium supplemented with 10% dialyzed FBS until they reach 70-80% confluency.
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Labeling: Replace the standard culture medium with a glucose-free medium supplemented with Glucosamine-15N (hydrochloride) at a final concentration of 1-5 mM. The optimal concentration and labeling time (typically 24-72 hours) should be determined empirically for each cell line and experimental goal.
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Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS. Lyse the cells using a cell scraper and lysis buffer containing protease inhibitors.
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GAG Isolation:
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Centrifuge the cell lysate to pellet cellular debris.
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Apply the supernatant to an anion exchange chromatography column (e.g., DEAE-Sephacel).
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Wash the column extensively to remove unlabeled proteins and other contaminants.
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Elute the GAGs using a salt gradient (e.g., 0.1 M to 2.0 M NaCl).
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Collect and pool the fractions containing the GAGs.
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Desalting and Lyophilization:
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Desalt the pooled GAG fractions by dialysis against deionized water for 48 hours at 4°C, with several changes of water.
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Lyophilize the desalted GAG sample to dryness.
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NMR Sample Preparation:
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Dissolve the lyophilized ¹⁵N-labeled GAGs in NMR buffer.
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Transfer the sample to an NMR tube for analysis.
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¹H-¹⁵N HSQC NMR Spectroscopy of Labeled Glycosaminoglycans
Instrumentation:
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High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Experimental Parameters:
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Pulse Program: Standard gradient-selected, sensitivity-enhanced ¹H-¹⁵N HSQC (e.g., hsqcetf3gpsi on Bruker instruments).
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Temperature: 298 K (25°C).
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¹H Spectral Width: 12-16 ppm, centered at approximately 4.7 ppm.
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¹⁵N Spectral Width: 30-40 ppm, centered at approximately 118 ppm.
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Number of Scans: 16-64 per increment, depending on sample concentration.
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Recycle Delay: 1.5-2.0 seconds.
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Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe). Apply a squared sine-bell window function in both dimensions before Fourier transformation.
Visualizations: Signaling Pathways and Experimental Workflows
Hexosamine Biosynthetic Pathway (HBP)
The HBP is a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. Glucosamine can enter this pathway directly, bypassing the rate-limiting enzyme GFAT.
Experimental Workflow for ¹⁵N-Glucosamine Tracing
This workflow outlines the key steps in a typical metabolic labeling experiment using Glucosamine-15N to study its incorporation into cellular components.
References
- 1. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Glycosaminoglycans by 15N-NMR Spectroscopy and in vivo Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hexosamine Biosynthesis Pathway Is Essential for Pancreatic Beta Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 8. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 10. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
